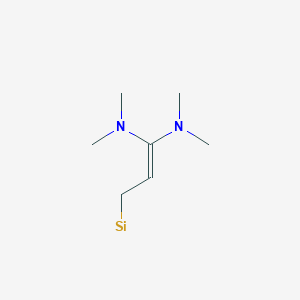
CID 76518848
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIS(DIMETHYLAMINO)VINYLMETHYLSILANE: is an organosilicon compound with the molecular formula C7H18N2Si . It is known for its unique chemical properties and is widely used in various industrial and research applications. The compound is characterized by the presence of a vinyl group and two dimethylamino groups attached to a silicon atom, making it a versatile reagent in organic synthesis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: BIS(DIMETHYLAMINO)VINYLMETHYLSILANE can be synthesized through the reaction of dichloromethylvinylsilane with dimethylamine . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
CH2=CH−Si(CH3)Cl2+2HN(CH3)2→CH2=CH−Si(CH3)(N(CH3)2)2+2HCl
Industrial Production Methods: In industrial settings, the production of BIS(DIMETHYLAMINO)VINYLMETHYLSILANE involves large-scale reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products. The process is carefully monitored to maintain the quality and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions: BIS(DIMETHYLAMINO)VINYLMETHYLSILANE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various functionalized silanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Functionalized silanes with various substituents.
Applications De Recherche Scientifique
Chemistry: BIS(DIMETHYLAMINO)VINYLMETHYLSILANE is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicon-based polymers and resins.
Biology: In biological research, the compound is used to modify surfaces and create biocompatible materials. It is also utilized in the development of biosensors and diagnostic tools.
Industry: In the industrial sector, BIS(DIMETHYLAMINO)VINYLMETHYLSILANE is used in the production of adhesives, sealants, and coatings. It is also employed in the manufacture of electronic components and semiconductors .
Mécanisme D'action
The mechanism of action of BIS(DIMETHYLAMINO)VINYLMETHYLSILANE involves its ability to form strong bonds with various substrates. The vinyl group allows for polymerization and cross-linking reactions, while the dimethylamino groups enhance its reactivity and solubility. The compound interacts with molecular targets through covalent bonding, leading to the formation of stable complexes. These interactions are crucial in its applications in material science and surface modification .
Comparaison Avec Des Composés Similaires
BIS(DIMETHYLAMINO)DIMETHYLSILANE: This compound has a similar structure but lacks the vinyl group, making it less reactive in polymerization reactions.
TRIS(DIMETHYLAMINO)SILANE: This compound contains three dimethylamino groups, providing higher reactivity but different physical properties.
N,N-DIMETHYLTRIMETHYLSILYLAMINE: This compound has a different arrangement of functional groups, leading to distinct chemical behavior.
Uniqueness: BIS(DIMETHYLAMINO)VINYLMETHYLSILANE is unique due to the presence of both vinyl and dimethylamino groups, which confer high reactivity and versatility. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable reagent in both research and industrial applications .
Propriétés
Formule moléculaire |
C7H15N2Si |
|---|---|
Poids moléculaire |
155.29 g/mol |
InChI |
InChI=1S/C7H15N2Si/c1-8(2)7(5-6-10)9(3)4/h5H,6H2,1-4H3 |
Clé InChI |
DFYOVJHHMFVZBC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=CC[Si])N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















